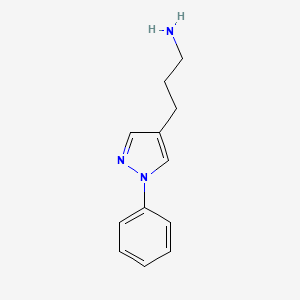

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Description

Historical Context and Significance of Pyrazole (B372694) Heterocycles in Drug Discovery

The history of pyrazole in medicine dates back to the late 19th century with the discovery of antipyrine, a pyrazolone derivative with analgesic and antipyretic properties. nih.gov The term "pyrazole" itself was coined by German chemist Ludwig Knorr in 1883. nih.gov For a considerable time, pyrazole derivatives were primarily investigated for their synthetic utility. researchgate.net However, the isolation of the first natural pyrazole, β-(1-pyrazolyl)alanine, from watermelon seeds in 1959 sparked greater interest in their biological activities. nih.gov

Over the decades, the pyrazole nucleus has become recognized as a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to serve as a versatile pharmacophore. nih.govnih.gov This has led to the development of numerous successful drugs across various therapeutic areas. Notable examples include the anti-inflammatory drug celecoxib (Celebrex®), the erectile dysfunction medication sildenafil (Viagra®), and a range of anticancer agents like crizotinib and ruxolitinib. nih.govtandfonline.comnih.gov The pyrazole ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and its tunable electronic properties contribute to its success in drug design. nih.gov The continued approval of new pyrazole-containing drugs by regulatory agencies underscores the enduring importance of this heterocyclic system in modern pharmacology. tandfonline.comrsc.org

The Chemical Class of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine: A Medicinal Chemistry Perspective

The specific compound, this compound, belongs to the broader class of pyrazole-based amine scaffolds, which have shown significant potential in medicinal chemistry. The general structure combines a substituted pyrazole ring with a flexible aminopropyl side chain, offering multiple points for interaction with biological macromolecules.

While specific research on this compound is not extensively documented in publicly available literature, the medicinal chemistry perspective can be inferred from studies on analogous structures. For instance, aminopyrazoles are recognized as advantageous frameworks for developing ligands for various receptors and enzymes. mdpi.com The position of the amino group on the pyrazole ring is a critical determinant of biological activity. mdpi.com

The synthesis of such compounds generally involves multi-step sequences. A common approach to constructing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov Subsequent functionalization at the 4-position of the pyrazole ring, followed by the introduction of the propan-1-amine side chain, would lead to the target molecule.

From a structure-activity relationship (SAR) standpoint, modifications to each part of the molecule—the phenyl ring, the pyrazole core, and the aminopropyl linker—can significantly impact biological activity. For example, substitutions on the phenyl ring can influence pharmacokinetic properties and target binding affinity. The amine group can act as a key hydrogen bond donor or acceptor, crucial for anchoring the molecule within a biological target's active site. Research on related 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives has demonstrated their potential as antidepressant agents, highlighting the therapeutic relevance of this chemical class. nih.gov

Current Research Landscape and Future Directions for Pyrazole-Based Amine Scaffolds

The current research landscape for pyrazole-based amine scaffolds is vibrant and expanding, with a primary focus on oncology, inflammation, and infectious diseases. researchgate.netnih.gov The aminopyrazole moiety is a key component in a number of kinase inhibitors, a class of targeted cancer therapeutics. nih.gov For example, derivatives of aminopyrazole have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govexlibrisgroup.com

Recent studies have highlighted the potential of aminopyrazole derivatives as antimicrobial and antiviral agents. mdpi.commdpi.com The development of new antibacterial compounds is a critical area of research due to the rise of antibiotic resistance. nih.gov Pyrazole-based compounds are being explored as novel agents to combat these resistant strains. nih.gov

The future of pyrazole-based amine scaffolds in medicinal chemistry appears promising. The versatility of the pyrazole core allows for the creation of large and diverse chemical libraries for high-throughput screening. researchgate.net Advances in computational chemistry and molecular modeling are enabling more rational design of pyrazole-based inhibitors with high potency and selectivity for their intended targets. researchgate.net

Future research will likely focus on several key areas:

Novel Therapeutic Targets: Exploring the potential of pyrazole-based amines to modulate new and challenging biological targets.

Combination Therapies: Investigating the synergistic effects of pyrazole-based drugs with existing therapeutic agents.

Targeted Drug Delivery: Developing pyrazole-containing conjugates for targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing side effects.

Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for the production of pyrazole derivatives.

The continued exploration of the chemical space around the pyrazole-amine scaffold is expected to yield a new generation of innovative medicines to address unmet medical needs. nih.gov

Interactive Data Table: Representative Pyrazole-Based Amine Scaffolds and Their Biological Activities

| Compound Class | Representative Structure | Key Biological Activities | Therapeutic Area |

| Aminopyrazoles | General Aminopyrazole | Kinase inhibition, Antimicrobial, Anti-inflammatory mdpi.com | Oncology, Infectious Diseases, Inflammation |

| 3,4-Diphenyl-1H-pyrazole-1-propanamines | 3,4-Diphenyl-1H-pyrazole-1-propanamine | Antidepressant nih.gov | Neurology |

| Pyrazolo[1,5-a]pyrimidines | Pyrazolo[1,5-a]pyrimidine (B1248293) | Antimicrobial, Anticancer mdpi.com | Infectious Diseases, Oncology |

| Pyrazole-based Kinase Inhibitors | Crizotinib | ALK and ROS1 inhibition mdpi.com | Oncology |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-phenylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKZYHXXKNYIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Pyrazole Based Amine Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for pyrazole-based amine derivatives employs a combination of computational and experimental techniques. Computational approaches are pivotal in the initial stages of drug design for predicting the biological activity of ligands. pjps.pk

Key methodological frameworks include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling is a powerful tool used to correlate the chemical structures of pyrazole (B372694) derivatives with their biological activities. pjps.pk These models help in designing new compounds with potentially enhanced potency. nih.gov For instance, a 3D-QSAR model was successfully generated for a series of pyrazole derivatives exhibiting antiproliferative activity, yielding a statistically significant hypothesis. pjps.pk

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) necessary for a molecule to interact with a specific biological target. pjps.pk Pharmacophore models are particularly useful when the structural data of the receptor is unavailable and can be used for both lead discovery and optimization. pjps.pk Ligand-based pharmacophore models have been developed for various pyrazole derivatives to highlight key features required for their antimicrobial or COX-2 inhibitory activities. nih.govresearchgate.net

Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. ijirss.com It is used to understand interaction patterns, such as the pi-pi stacking observed between pyrazole-imine ligands and the PHE-404 residue of the estrogen receptor alpha. ijirss.com

Molecular Dynamics (MD) Simulations: MD simulations assess the stability and conformational dynamics of protein-ligand complexes over time, providing insights into the flexibility of the ligand and receptor upon binding. ijirss.com Stable interactions are often indicated by a low root-mean-square deviation (RMSD) of less than 2.0 Å. ijirss.com

These computational strategies, integrated with experimental synthesis and biological evaluation, form a comprehensive framework for systematically exploring the SAR of pyrazole-amine derivatives. ijirss.com

Impact of Substituent Variation on Biological Activity and Selectivity

The biological profile of pyrazole-amine derivatives can be finely tuned by strategic modifications at several key positions on the molecule.

The substituent on the N1-phenyl ring plays a crucial role in modulating the biological activity, often through electronic and steric effects. The optimal substitution pattern is highly dependent on the specific biological target. For example, in a series of pyrazole derivatives tested for antimalarial activity, the electronic effect of substituents was found to be significant. nih.gov A methoxy (B1213986) group in the meta position of the phenyl ring enhanced activity, whereas placing the same group in the ortho or para position resulted in a progressive loss of potency. nih.gov

Conversely, for certain pyrazole-based anticancer agents, electron-withdrawing groups have proven beneficial. nih.govmdpi.com A compound featuring a trifluoromethyl group at the para position of the phenyl ring demonstrated the most potent anticancer activity against specific cell lines. mdpi.com Similarly, in another series, a compound with a 4-ethoxy substituent on the phenyl ring exhibited the highest activity against breast cancer cells. mdpi.com These findings underscore that the electronic properties and position of the substituent are critical determinants of biological efficacy.

| Parent Scaffold | Substituent (Position) | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole | -OCH₃ (meta) | Antimalarial | Increased potency | nih.gov |

| 5-Aminopyrazole | -OCH₃ (ortho, para) | Antimalarial | Loss of potency | nih.gov |

| Pyrazole conjugate | -CF₃ (para) | Anticancer (EGFR tyrosine kinase) | Most potent activity in series (IC₅₀ = 229.4 nM) | mdpi.com |

| Pyrazole-naphthalene | -OCH₂CH₃ (para) | Anticancer (MCF-7) | Highest activity in series (IC₅₀ = 2.78 µM) | mdpi.com |

| Benzofuran pyrazole | -Cl, -CF₃ | Antinociceptive | Elevated efficacy | nih.gov |

Modifications to the pyrazole ring itself are fundamental to SAR studies. The nature, size, and electronic properties of substituents at the C3, C4, and C5 positions dictate the molecule's interaction with its target.

In one study on meprin inhibitors, a 3,5-diphenylpyrazole (B73989) scaffold demonstrated high inhibitory activity. nih.gov When one of the phenyl groups at the C3(5) position was replaced, the activity changed significantly. A smaller methyl or a larger benzyl (B1604629) group led to a decrease in activity, while a cyclopentyl moiety resulted in similar potency to the diphenyl parent, suggesting specific steric requirements in the binding pocket. nih.gov

Another study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors revealed the importance of lipophilicity at the C5 position. acs.org Introducing an n-propyl chain at C5 on the pyrazole ring increased the inhibitory potency threefold compared to the hit compound, indicating the presence of a lipophilic pocket that accommodates an aliphatic chain of a specific size. acs.org Furthermore, the presence of a hydrogen bond donor feature in this region was found to be crucial, as its removal led to a complete loss of inhibitory effect. acs.org In some classes of compounds, an unsubstituted N1 nitrogen on the pyrazole core is essential for cytotoxic activity. nih.gov

| Scaffold | Position | Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|---|

| 3,4,5-Substituted Pyrazole | C3(5) | Phenyl | Meprin α Inhibition | High activity (baseline) | nih.gov |

| 3,4,5-Substituted Pyrazole | C3(5) | Methyl or Benzyl | Meprin α Inhibition | Decreased activity | nih.gov |

| 3,4,5-Substituted Pyrazole | C3(5) | Cyclopentyl | Meprin α Inhibition | Similar activity to phenyl | nih.gov |

| Pyrazole Sulfonamide | C5 | n-Propyl | NAAA Inhibition | 3-fold increase in potency (IC₅₀ = 0.33 µM) | acs.org |

| Pyrazole Sulfonamide | C3/C5 | Removal of H-bond donor | NAAA Inhibition | Complete loss of effect | acs.org |

| 3-Aminopyrazole | N1 | Unsubstituted (-H) | Antiproliferative | Essential for activity in some series | nih.gov |

The length and flexibility of this linker are crucial. A three-carbon chain provides greater conformational flexibility compared to a shorter two-carbon (ethanamine) or a more rigid linker. This flexibility can be essential for the molecule to adopt an optimal binding pose. Conversely, a longer chain might be too flexible, leading to an entropic penalty upon binding, or it may position the terminal amine group outside the optimal interaction zone. Studies on other chemical series, such as alkylenediamines, have shown that varying the alkyl chain length between two amino groups from two to six carbons significantly impacts their physicochemical properties and degradation rates, illustrating the sensitivity of molecular function to linker length. researchgate.net Therefore, systematic variation of the linker—shortening it to two carbons, extending it to four or more, or introducing rigidity through cyclization (e.g., incorporating a cyclopropane (B1198618) ring)—would be a logical step in lead optimization to determine the ideal distance and orientation between the pyrazole scaffold and the basic amine moiety.

The terminal primary amine of the propanamine side chain is a key functional group, likely acting as a primary point of interaction with the biological target. It is typically protonated at physiological pH, allowing it to form strong hydrogen bonds or a salt bridge with acidic residues (e.g., aspartate, glutamate) in a receptor active site.

SAR exploration at this position would involve several key modifications:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) would probe the steric tolerance of the binding pocket around the amine. Secondary or tertiary amines may retain or even enhance activity if the pocket is sufficiently large.

N-Acylation: Converting the primary amine to an amide (e.g., via reaction with an acyl chloride) would neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen) while retaining a hydrogen bond donor (the amide N-H). This fundamental change would drastically alter the interaction profile and is a common strategy to probe the necessity of a basic center. In some pyrazoline series, N-acetylation has been shown to increase inhibitory activity and selectivity. globalresearchonline.net

Importance of the Free Amine: In many classes of biologically active compounds, a free, basic amino group is essential for activity. For some aminopyrazole derivatives, the presence of a free amino group is an advantageous feature for creating useful ligands for receptors or enzymes. nih.gov

Therefore, derivatization of the primary amine is a critical step to define the electronic and steric requirements at this key recognition site.

Pharmacophore Model Development for Pyrazole-Amine Ligands

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential spatial arrangement of molecular features required for biological activity. pjps.pk For pyrazole-amine ligands, these models integrate the key structural elements discussed in the SAR analysis into a single 3D hypothesis.

A typical pharmacophore model for a pyrazole-based ligand is generated from a set of active molecules and often includes features such as hydrophobic groups, hydrogen bond acceptors, and hydrogen bond donors. pjps.pk For instance, a pharmacophore model developed for antiproliferative pyrazole derivatives consisted of three key features: two hydrophobic groups and one hydrogen bond acceptor. pjps.pk

Based on the structure of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine and its analogs, a hypothetical pharmacophore model would likely include:

An Aromatic/Hydrophobic Feature: Corresponding to the N1-phenyl ring.

A Hydrophobic/Heteroaromatic Feature: Representing the pyrazole core itself, which can also act as a hydrogen bond acceptor via its N2 "pyridine-like" nitrogen. nih.gov

A Positive Ionizable/Hydrogen Bond Donor Feature: Representing the terminal protonated amine of the propanamine side chain.

The spatial relationship—distances and angles—between these three points would be critical for optimal receptor binding. Such models serve as powerful 3D search queries for virtual screening to identify novel, structurally diverse compounds with the desired biological activity and guide the optimization of existing leads. researchgate.net

Identification of Key Structural Determinants for Potency and Efficacy

The biological activity of pyrazole-based amine derivatives, including this compound, is governed by the interplay of its distinct structural components. Structure-activity relationship (SAR) studies on analogous compounds reveal that the N1-phenyl group, the central pyrazole core, and the C4-alkylamine side chain each play a critical role in determining the molecule's potency and efficacy. Analysis of these regions provides insight into the key determinants of biological activity.

The N1-Phenyl Ring

The substitution pattern on the N1-phenyl ring is a crucial factor for the biological activity of many pyrazole derivatives. Research on related N-aryl pyrazoles indicates that both the presence and the electronic properties of substituents on this ring can significantly modulate a compound's interaction with biological targets. For instance, in studies of pyrazole-based inhibitors, the ability of the N-linked phenyl ring to achieve co-planarity with the pyrazole core can be vital for fitting into smaller active sites of enzymes. nih.gov

Furthermore, studies on pyrazoles with antioxidant properties have shown that smaller alkyl or mono- and di-substituted phenyl rings at the N1 position are generally necessary for activity. researchgate.net The introduction of larger or more complex groups, particularly those containing bulky functionalities like sulfones, can lead to a decrease or complete loss of activity. researchgate.net This suggests that steric hindrance at this position can be detrimental to the compound's biological function.

| N1-Substituent (R1) | General Effect on Activity | Rationale |

|---|---|---|

| Unsubstituted Phenyl | Baseline Activity | Provides a foundational hydrophobic interaction. |

| Mono- or Di-substituted Phenyl (e.g., with small alkyl/halogen) | Often Maintained or Increased | Can enhance binding affinity through additional interactions without causing steric clash. researchgate.net |

| Phenyl with Bulky Group (e.g., -SO2-Aryl) | Decreased or Lost | Steric hindrance may prevent optimal binding to the target. researchgate.net |

The Pyrazole Core and C4-Linker

The pyrazole ring serves as a versatile scaffold in medicinal chemistry. The position of substituents on this ring is critical for determining biological activity. researchgate.net For compounds related to this compound, the substitution at the C4 position is a key determinant of function. The presence of a flexible chain, as opposed to a rigid group, can allow the terminal functional group to orient itself correctly within a binding pocket.

In some classes of 4-substituted pyrazoles, the distance between a functional group on the side chain and the pyrazole nitrogen atoms has been shown to be important for pharmacological activity. nih.gov The introduction of groups such as amines or other hydrogen-bonding moieties at the C4 position has been shown to increase activity in certain contexts, highlighting the importance of this position for specific molecular interactions. researchgate.net

The Propan-1-amine Side Chain

The alkylamine side chain at the C4 position is a defining feature influencing the molecule's properties. The length of this aliphatic chain is a critical parameter for optimizing biological activity. Studies on other pyrazole derivatives featuring amine-containing side chains have demonstrated that varying the chain length can directly impact potency. For a series of pyrazole derivatives with anti-inflammatory activity, a progressive lengthening of the alkyl chain connecting to an amine moiety led to higher activity, suggesting that a certain degree of separation between the pyrazole core and the terminal amine is beneficial. mdpi.com

This indicates that the three-carbon (propyl) linker in this compound may provide an optimal distance for the terminal amine to engage in crucial interactions, such as hydrogen bonding or electrostatic interactions, with a biological target. The primary amine group itself is a key functional group, capable of acting as a hydrogen bond donor and participating in ionic interactions when protonated.

| Compound Analogue | Alkyl Chain Length (n) | Relative Activity (%) |

|---|---|---|

| Analogue 137a | 2 (Ethyl) | 26.19 |

| Analogue 137b | 3 (Propyl) | 30.95 |

| Analogue 137c | 4 (Butyl) | 28.57 |

The data suggests that a propyl chain provides a near-optimal length in this specific series, leading to the highest activity compared to shorter or longer chains. mdpi.com This underscores the importance of the linker's length in positioning the terminal amine for effective target engagement.

Mechanistic Characterization and Molecular Target Engagement of 3 1 Phenyl 1h Pyrazol 4 Yl Propan 1 Amine Analogues

Investigations into Cellular and Molecular Mechanisms of Action

Analogues of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine engage with a diverse array of molecular targets, leading to distinct cellular and physiological outcomes. The core 1-phenyl-1H-pyrazole scaffold serves as a versatile platform for designing inhibitors that modulate various enzymatic pathways. The mechanism of action is directly tied to the specific enzyme being targeted.

For instance, inhibition of dipeptidyl peptidase IV (DPP-IV) by these analogues leads to an enhancement of incretin (B1656795) hormone levels, which are crucial for regulating glucose homeostasis. nih.gov By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these compounds indirectly stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.gov

In the context of neurodegenerative diseases, the modulation of cholinesterases and monoamine oxidases (MAO) is a key mechanism. nih.gov Inhibition of acetylcholinesterase (AChE) increases the availability of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a strategy employed to manage symptoms of Alzheimer's disease. nih.gov Simultaneously, inhibition of MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters like serotonin (B10506) and dopamine, can elevate neurotransmitter levels, which is beneficial in treating depression and neurodegenerative disorders. mdpi.com

Furthermore, the targeting of dihydroorotate (B8406146) dehydrogenase (DHODH) by pyrazole-based compounds interferes with a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov As Plasmodium parasites rely exclusively on this pathway, its inhibition starves the parasite of essential building blocks for DNA and RNA synthesis, leading to an anti-malarial effect. nih.gov Similarly, in cancer and autoimmune diseases, rapidly proliferating cells are highly dependent on this pathway, making DHODH an attractive therapeutic target. nih.gov

Finally, some pyrazolo[1,5-a]pyrimidine (B1248293) analogues act as potent inhibitors of mycobacterial ATP synthase. mdpi.comdoaj.org This enzyme is fundamental to energy production in Mycobacterium tuberculosis. mdpi.com By disrupting the pathogen's energy metabolism, these compounds exhibit significant anti-mycobacterial activity, highlighting a mechanism aimed at crippling the bioenergetics of the infectious agent. mdpi.com

Enzyme Inhibition Profiling and Specificity Determination

A novel class of 3-phenyl-1H-5-pyrazolylamine derivatives has been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML). drugbank.com Structure-activity relationship (SAR) studies led to the discovery of compounds with potent FLT3 inhibition and high selectivity over other receptor tyrosine kinases. drugbank.com One particularly potent compound, 12a (structure not fully specified in the source), demonstrated the ability to cause tumor regression in mouse xenograft models. drugbank.com While many FLT3 inhibitors also show activity against closely related kinases like c-KIT, KDR/VEGFR2, FGFR, and PDGFR, efforts are underway to develop more selective compounds to minimize off-target effects. nih.govresearchgate.net Certain pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated, with some showing submicromolar activities against FLT3-ITD. nih.gov

| Compound Series | Target Kinase | Activity | Selectivity Profile |

| 3-phenyl-1H-5-pyrazolylamine derivatives | FLT3 | Potent inhibition, comparable to sorafenib (B1663141) and ABT-869 | High selectivity against other receptor tyrosine kinases |

| Disubstituted pyrazolo[1,5-a]pyrimidine derivatives | FLT3-ITD, CDK2 | Submicromolar activity | Not specified |

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as multi-target ligands for potential use in Alzheimer's disease, demonstrating inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. nih.govnih.gov Many of the synthesized compounds showed good AChE inhibition and were particularly selective for the MAO-B isoform, with activity in the nanomolar to low micromolar range. nih.govresearchgate.net

SAR studies revealed that derivatives with chloro substituents were more effective as AChE inhibitors, whereas those with fluoro substituents showed a reverse trend, being more potent as MAO-B inhibitors. researchgate.net The most potent compounds identified in the series were N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine for AChE inhibition and N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, which was a highly selective MAO-B inhibitor. nih.govnih.gov

| Compound | Target Enzyme | pIC50 |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) | Acetylcholinesterase (AChE) | 4.2 |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) | Monoamine Oxidase B (MAO-B) | 3.47 |

Analogues based on a (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine scaffold have been identified as a new chemical class of DPP-IV inhibitors. capes.gov.brresearchgate.net The biological activities of these inhibitors were evaluated against DPP-IV as well as other related peptidases like DPP8, DPP-II, and FAP. capes.gov.br SAR studies demonstrated that the substitution pattern on the 3-phenyl ring was a key determinant of selectivity. Compounds with 2,4-dichloro substituents were selective inhibitors of DPP-IV, while those with difluoro substituents showed a preference for inhibiting DPP8. capes.gov.brresearchgate.net In a separate study, a thiosemicarbazone derivative incorporating a pyrazole (B372694) ring, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide , was identified as a highly potent DPP-4 inhibitor with an IC50 value of 1.266 nM, which was more active than the reference drug sitagliptin (B1680988) (IC50 = 4.380 nM). mdpi.com

| Compound Scaffold | Key Substituents | Target Selectivity | Potency (IC50) |

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines | 2,4-dichloro at 3-phenyl ring | DPP-IV | Not specified |

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines | Difluoro at 3-phenyl ring | DPP8 | Not specified |

| 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide derivative | 4-bromobenzylidene | DPP-IV | 1.266 nM |

The pyrazole scaffold has been established as a core structure for the development of both human and Plasmodium falciparum DHODH inhibitors. nih.govnih.gov A series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine analogues were synthesized and found to be inhibitors of human DHODH. nih.gov The inhibitory activity was confirmed through enzymatic tests and cell-based assays. nih.gov One of the most active compounds from this series was 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine , which proved to be more active than the known DHODH inhibitors brequinar (B1684385) and teriflunomide. nih.gov While these compounds were potent against human DHODH, they showed only modest effects on P. falciparum growth, suggesting that their activity did not correlate well with inhibition of the parasitic enzyme. nih.gov

| Compound Scaffold | Example Compound | Target | Comparative Potency |

| 2-(3-alkoxy-1H-pyrazol-1-yl)azines | 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Human DHODH | More active than brequinar and teriflunomide |

| Pyrazole-based compounds | DSM1465 | Plasmodium falciparum DHODH | Low nM to pM cell potency |

Pyrazolo[1,5-a]pyrimidines, which are fused analogues of the pyrazole system, have been reported as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis (M.tb). mdpi.comdoaj.orgnih.gov Extensive SAR studies have been conducted on this class of compounds. mdpi.com These studies revealed that the most effective analogues typically contained a 3-(4-fluoro)phenyl group, along with a variety of substituents at the 5-position, including alkyl, aryl, and heteroaryl groups. mdpi.comnih.gov Certain compounds from this series demonstrated potent in vitro inhibition of M.tb growth and possessed favorable pharmacological properties, such as low hERG liability and good stability in mouse and human liver microsomes, marking them as promising candidates for further development as anti-tuberculosis agents. mdpi.comnih.gov

| Compound Scaffold | Key Structural Features for Activity | Target | Outcome |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 3-(4-fluoro)phenyl group | Mycobacterial ATP synthase | Potent in vitro M.tb growth inhibition |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Various 5-alkyl, 5-aryl, and 5-heteroaryl substituents | Mycobacterial ATP synthase | Favorable microsomal stability and low hERG liability |

Receptor Binding Affinity and Ligand-Receptor Interactions

The diverse pharmacological activities of pyrazole analogues stem from their ability to interact with a wide array of biological targets. The substitution patterns on the pyrazole and phenyl rings significantly influence the binding affinity and selectivity of these compounds for various receptors and enzymes.

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated notable inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are key targets in the management of Alzheimer's disease. nih.gov Molecular modeling studies have elucidated the potential binding orientations of these compounds within the active sites of AChE and MAO-B. For instance, the most potent compounds were found to fit within the active site gorge of AChE. nih.gov Similarly, the interaction of pyrazoline derivatives with the MAO-A protein has been visualized, showing specific ligand-receptor binding patterns. researchgate.net The design of these molecules often leverages the pyrazole ring's structural features to achieve high molecular recognition by the enzyme's active site, which is rich in aromatic amino acids. nih.gov

In the realm of G protein-coupled receptors (GPCRs), analogues based on a 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold have been developed as potent positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR). nih.gov Cryo-electron microscopy studies have provided insights into the binding modes of allosteric modulators to the M4 mAChR, revealing how these ligands activate the receptor. nih.gov Structure-activity relationship (SAR) studies on these PAMs show that even minor structural modifications to the pyrazole core or its substituents can lead to significant differences in potency and efficacy. nih.gov

Furthermore, pyrazole derivatives have been identified as potent kinase inhibitors. A notable example is a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, which act as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography of an analogue bound to the ATP binding pocket of p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106, a key interaction contributing to its high selectivity. nih.gov Another class of 3-amino-1H-pyrazole-based compounds was found to target cyclin-dependent kinase 16 (CDK16) with high cellular potency. nih.gov

Table 1: Binding Affinity and Inhibitory Activity of Selected Pyrazole Analogues

| Compound Name/Reference | Target | Activity | Value |

|---|---|---|---|

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) nih.gov | Acetylcholinesterase (AChE) | pIC50 | 4.2 |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) nih.gov | Monoamine Oxidase B (MAO-B) | pIC50 | 3.47 |

| 43d (N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative) nih.gov | CDK16 | EC50 | 33 nM |

| 8l ((E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide) nih.gov | MDA-MB-231 Cells | IC50 | 2.41 µM |

| 8l ((E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide) nih.gov | MCF-7 Cells | IC50 | 2.23 µM |

Modulation of Key Cellular Signaling Pathways

Analogues of this compound exert their cellular effects by modulating critical signaling pathways that govern cell fate decisions, including proliferation, cell cycle progression, and apoptosis.

The antiproliferative activity of many pyrazole analogues is directly linked to their ability to interfere with the cell cycle machinery. By inhibiting key regulators of cell cycle progression, such as cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest at specific checkpoints.

For example, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives that inhibit both FLT3 and CDK4 were shown to induce cell cycle arrest in the G0/G1 phase in acute myeloid leukemia (AML) cells. mdpi.com This arrest was accompanied by the inhibition of phosphorylation of the downstream CDK4/6 substrate, the retinoblastoma (Rb) protein. mdpi.com Similarly, novel 3-amino-pyrazole-5-benzimidazole compounds designed to overcome resistance mutations in FLT3 also caused cell cycle arrest at the G1 phase. mdpi.com

In contrast, other pyrazole structures can induce arrest at different phases of the cell cycle. A 3-amino-1H-pyrazole-based kinase inhibitor targeting CDK16 was found to cause a distinct G2/M phase cell cycle arrest. nih.gov In studies involving triple-negative breast cancer cells, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole induced cell cycle arrest in the S phase. researchgate.net These findings highlight the structural dependency of the specific cell cycle checkpoint being targeted.

Table 2: Effect of Pyrazole Analogues on Cell Cycle Progression

| Compound Class/Reference | Cell Line | Effect | Target(s) |

|---|---|---|---|

| 3-amino-pyrazole-5-benzimidazole compounds mdpi.com | FLT3-ITD AML cells | G1 phase arrest | FLT3 |

| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives mdpi.com | MV4-11 AML cells | G0/G1 phase arrest | FLT3, CDK4 |

| 3-amino-1H-pyrazole-based kinase inhibitor (43d) nih.gov | - | G2/M phase arrest | CDK16 |

| 3,19-(N-phenyl-3-aryl-pyrazole) acetal (B89532) of andrographolide (B1667393) nih.gov | MDA-MB-231 breast cancer cells | Cell cycle arrest | Not specified |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) researchgate.net | MDA-MB-468 breast cancer cells | S phase arrest | Not specified |

A primary mechanism through which pyrazole-based compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.gov This process is often triggered as a consequence of irreparable cellular damage or the sustained inhibition of critical survival pathways.

Several studies have demonstrated the potent pro-apoptotic activity of pyrazole analogues in various cancer cell lines. A novel series of pyrazole-benzo[d]thiazole derivatives was shown to induce apoptosis in both breast cancer and human hepatocarcinoma cells in a concentration-dependent manner. nih.gov The apoptotic mechanism was further confirmed by Western blot analysis. nih.gov Similarly, pyrazole derivatives targeting FLT3 in AML cells effectively induced apoptotic cell death. mdpi.com

The molecular mechanisms underlying this apoptosis induction can vary. One study showed that a pyrazole derivative provoked apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net In a different context, a series of 3-(1H-pyrazole-1-yl)-N-propananilide derivatives exhibited neuroprotective effects by decreasing the levels of the pro-apoptotic protein Bax and inhibiting caspase-3 activation in a neurotoxicity model, showcasing the diverse modulatory roles these scaffolds can play in apoptosis signaling. nih.govturkjps.org

Beyond cell cycle and apoptosis, pyrazole analogues modulate a variety of other intracellular signaling cascades, often by targeting specific kinases that act as crucial nodes in these networks.

A significant body of research has focused on the inhibition of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is frequently mutated and constitutively active in AML. Pyrazole-based inhibitors effectively block the phosphorylation of FLT3 and its downstream mediators, including STAT5 (Signal Transducer and Activator of Transcription 5) and ERK (Extracellular signal-Regulated Kinase), thereby inhibiting cell proliferation. mdpi.com Some analogues have also shown activity against downstream SRC-family kinases, offering a strategy to potentially circumvent resistance due to FLT3 mutations. mdpi.com

The mitogen-activated protein kinase (MAPK) pathways are also prominent targets. As mentioned, a class of 5-amino-1-phenyl-1H-pyrazol-4-yl derivatives was discovered to be a potent and highly selective inhibitor of p38 MAP kinase, a key enzyme involved in inflammatory responses. nih.gov Other research has pointed to the ability of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives to inhibit the MEK-dependent signaling pathway, which is a critical component of the MAPK/ERK cascade that regulates cell growth and survival. nih.gov These examples underscore the versatility of the pyrazole scaffold in generating inhibitors that can selectively modulate diverse and fundamentally important cellular signaling pathways.

Preclinical Biological Evaluation of 3 1 Phenyl 1h Pyrazol 4 Yl Propan 1 Amine Derivatives in in Vitro Models

Assessment of Antiproliferative Activity in Cancer Cell Lines

The antiproliferative properties of pyrazole (B372694) derivatives have been investigated against a variety of cancer cell models, including both hematological malignancies and solid tumors. These studies are crucial in identifying potential candidates for further oncological drug development.

Derivatives of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine have been identified as novel and potent inhibitors of Spleen Tyrosine Kinase (Syk). researchgate.netnih.gov Syk is a critical signaling mediator in hematopoietic cells, and its abnormal activation is linked to the development of various hematological cancers. researchgate.netnih.gov One particular derivative, designated as 19q, demonstrated highly potent inhibitory activity against the Syk enzyme with an IC50 value of 0.52 nM. researchgate.netnih.gov Furthermore, this compound exhibited antiproliferative effects in multiple hematological tumor cell lines and effectively reduced the phosphorylation of the downstream target PLCγ2 in Ramos cells, a human Burkitt's lymphoma cell line. researchgate.netnih.gov These findings highlight the potential of pyrazole derivatives as targeted therapeutic agents for the treatment of blood cancers. researchgate.netnih.gov

The cytotoxic and antiproliferative activity of various pyrazole derivatives has been evaluated against a panel of solid tumor cell lines. For instance, new 1,3,4-trisubstituted pyrazole derivatives were tested for their in-vitro anti-cancer activity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF7), lung carcinoma (A549), prostatic cancer (PC3), and colon carcinoma (HCT116). researchgate.net One compound, 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile, was identified as the most potent among the tested compounds, with IC50 values of 9.130 µM, 11.957 µM, 9.130 µM, 29.130 µM, and 8.913 µM on HepG2, MCF7, A549, PC3, and HCT116 cell lines, respectively. researchgate.net Notably, this compound did not show cytotoxic activity on the normal human fibroblast cell line BJ-1. researchgate.net

In another study, the anti-proliferative activity of three new pyrazole compounds was analyzed in six drug-resistant cell lines. nih.gov The results indicated that these compounds could overcome common mechanisms of drug resistance. nih.gov Specifically, the taxol-resistant A549/T24 cell line showed a significantly increased sensitivity to these pyrazole compounds, suggesting a mechanism of action that may involve the depolymerization of microtubules. nih.gov

Additionally, a series of novel 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity toward the human epidermoid carcinoma A431 cell line. These compounds were found to be potent inhibitors of cell growth. nih.gov The mechanism of action was not due to the blockage of the Epidermal Growth Factor Receptor (EGFR) but rather through interference with the signaling pathway at the level of Src tyrosine kinase and the downstream effectors, Mitogen-Activated Protein Kinases (MAPKs), ERK1-2. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives in Solid Tumor Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | HepG2 | Hepatocellular Carcinoma | 9.130 |

| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | MCF7 | Breast Cancer | 11.957 |

| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | A549 | Lung Carcinoma | 9.130 |

| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | PC3 | Prostatic Cancer | 29.130 |

| 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | HCT116 | Colon Carcinoma | 8.913 |

Evaluation of Anti-Infective Efficacy

The broad biological activity of pyrazole derivatives extends to anti-infective properties, with studies demonstrating their efficacy against a range of bacterial, fungal, and mycobacterial pathogens.

Several studies have highlighted the antibacterial potential of pyrazole derivatives. A series of N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines were evaluated for their antimicrobial activity against four bacterial strains. researchgate.net Compound 3d from this series was identified as the most potent antibacterial agent against E. coli, S. aureus, and B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL. researchgate.net

In another investigation, a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, exhibited its strongest antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, with a MIC of 60 µg/mL. researchgate.net Furthermore, a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity, where compound 3 was found to be exceedingly active against the gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), and compound 4 was highly active against the gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov

The antimicrobial activity of newly synthesized pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides was also evaluated against Gram-positive and Gram-negative bacteria, with most compounds showing a moderate degree of potent activity. mdpi.com Additionally, novel pyrazolyl 1,3,4-thiadiazine derivatives have demonstrated considerable antimicrobial activity. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 3d (naphthalen-1-amine derivative) | E. coli | 6.25 |

| Compound 3d (naphthalen-1-amine derivative) | S. aureus | 6.25 |

| Compound 3d (naphthalen-1-amine derivative) | B. subtilis | 6.25 |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole | Enterococcus faecalis | 60 |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole | Staphylococcus aureus | 60 |

| Compound 3 (pyrazole derivative) | Escherichia coli | 0.25 |

| Compound 4 (pyrazole derivative) | Streptococcus epidermidis | 0.25 |

The antifungal properties of pyrazole derivatives have been demonstrated against various fungal species. A series of N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines were synthesized, and compounds 3b, 3c, 3d, and 3e were found to be the most active antifungal agents against Rhizopus oryzae, with a MIC value of 3.125 µg/mL. researchgate.net

In another study, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their antifungal activity against four phytopathogenic fungi. nih.gov While several pyrazole carboxamides showed notable antifungal activity, the isoxazolol pyrazole carboxylate 7ai exhibited significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

Furthermore, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi, with most demonstrating moderate to excellent activity. researchgate.net One compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), showed higher antifungal activity against the seven tested fungi than the commercial fungicide boscalid. researchgate.net Additionally, in a screening of pyrazole derivatives, compound 2 was found to be a highly active antifungal agent against Aspergillus niger with a MIC of 1 μg/mL. nih.gov

Pyrazole-containing derivatives have emerged as a promising class of compounds with significant antitubercular activity. researchgate.net A phenotypic screening identified NSC 18725, a pyrazole derivative, as a potent agent against Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC99) value of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov This compound was also found to be active against starved M. tuberculosis and acted synergistically with the first-line anti-TB drug isoniazid (B1672263) (INH) in vitro. nih.gov

In a separate study, two series of 3,5-disubstituted-pyrazoline derivatives were synthesized and tested for their antituberculosis activity against Mycobacterium tuberculosis H37Ra. mdpi.com Compound 4a from this series was the most potent, with a MIC value of 17 μM. mdpi.com

Furthermore, a series of pyrazole-4-carboxamide derivatives (5a–5m) were evaluated for their antitubercular activity against the M. tuberculosis H37Rv strain. japsonline.com Compounds 5a, 5i, and 5j demonstrated potent activity against this strain. japsonline.com The wide spectrum of biological activities of pyrazole derivatives underscores their potential as a foundational structure in the discovery and development of new anti-TB agents. researchgate.net

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound | Mycobacterium Strain | Activity (MIC) |

|---|---|---|

| NSC 18725 | M. tuberculosis | 0.3125 µM (MIC99) |

| Compound 4a (pyrazoline derivative) | M. tuberculosis H37Ra | 17 µM |

| Compound 5a (pyrazole-4-carboxamide) | M. tuberculosis H37Rv | Potent Activity |

| Compound 5i (pyrazole-4-carboxamide) | M. tuberculosis H37Rv | Potent Activity |

| Compound 5j (pyrazole-4-carboxamide) | M. tuberculosis H37Rv | Potent Activity |

Antiprotozoal Activity (e.g., Leishmania spp., Trypanosoma cruzi)

Derivatives of the 1-phenyl-1H-pyrazole framework have demonstrated significant efficacy against various protozoan parasites, including those responsible for leishmaniasis and Chagas disease.

In the context of leishmaniasis, certain trisubstituted pyrazole derivatives have shown considerable antileishmanial activity. For instance, 3-phenyl-4-cyano pyrazoles bearing different side chains were identified as promising antileishmanial agents. Specifically, derivatives 14d–f displayed single-digit micromolar IC₅₀ values against Leishmania tropica and/or Leishmania infantum, proving more effective than their parent compounds. nih.gov Another class of derivatives, 4-(1H-pyrazol-1-yl)benzenesulfonamides, also exhibited a notable antileishmanial profile against L. infantum and Leishmania amazonensis. nih.gov The activity of some of these sulfonamide derivatives was found to be comparable to the reference drug pentamidine (B1679287), but they showed lower cytotoxicity, indicating a better selectivity index. nih.gov

Regarding Chagas disease, caused by Trypanosoma cruzi, pyrazole-based compounds have also emerged as potent inhibitors. Phenylpyrazolone derivatives have been investigated, with some compounds showing sub-micromolar inhibitory concentrations against the parasite. nih.gov Furthermore, hybrid molecules incorporating the pyrazole scaffold, such as pyrazole-thiadiazole derivatives, have demonstrated significant antiparasitic activity against T. cruzi. One such derivative, 2k, was noted for its ability to substantially reduce the parasite load in a 3D cardiac microtissue model, a key target tissue for this pathogen. mdpi.com The high potency and selectivity of N-ethylurea pyrazole derivatives have also been demonstrated against Trypanosoma cruzi. mdpi.com

Table 1: Antiprotozoal Activity of Selected 1-Phenyl-1H-Pyrazole Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 3-Phenyl-4-cyano pyrazoles | Leishmania tropica, Leishmania infantum | Showed micromolar activity against protozoal species. | nih.gov |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Leishmania infantum, Leishmania amazonensis | Active profile similar to pentamidine but with lower cytotoxicity. | nih.gov |

| Phenylpyrazolones | Trypanosoma cruzi | Sub-micromolar inhibition of the parasite. | nih.gov |

| Pyrazole-thiadiazole hybrids | Trypanosoma cruzi | Potent antiparasitic activity and significant reduction in parasite load. | mdpi.com |

Antiviral Activity against RNA and DNA Viruses

The antiviral potential of 1-phenyl-1H-pyrazole derivatives has been evaluated against a diverse range of viruses, encompassing both RNA and DNA viruses. These studies have identified compounds with broad-spectrum activity as well as those with more targeted effects.

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were assessed for their activity against a large panel of medically significant RNA and DNA viruses. frontiersin.org Many of these derivatives demonstrated the ability to interfere with the replication of RNA viruses such as Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org For instance, compound 7e was found to be most effective when added 2 hours post-infection in cell cultures infected with YFV. frontiersin.org In another study, some pyrazole derivatives showed activity against RSV, although they were inactive against a broader panel of viruses including HIV-1, HIV-2, and influenza virus. researchgate.net

Research has also explored the efficacy of these derivatives against other viral pathogens. A series of 4-substituted pyrazole derivatives were synthesized and tested against the Newcastle disease virus (NDV), a contagious avian RNA virus. nih.gov The results were promising, with a hydrazone derivative (compound 6) and a thiazolidinedione derivative (compound 9) achieving 100% protection against NDV in embryonated chicken eggs. nih.gov This highlights the potential of the pyrazole scaffold in developing new antiviral agents.

Table 2: Antiviral Activity of Selected 1-Phenyl-1H-Pyrazole Derivatives

| Compound Series | Virus Type | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|---|

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | RNA Virus | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Interfered with viral replication in the micromolar range. | frontiersin.org |

| 4-Substituted pyrazole derivatives | RNA Virus | Newcastle Disease Virus (NDV) | Hydrazone and thiazolidinedione derivatives provided 100% protection. | nih.gov |

| Pyrazole derivatives | RNA Virus | Respiratory Syncytial Virus (RSV) | Compounds 3g and 4e showed activity with EC₅₀ values of 37 µM and 46 µM, respectively. | researchgate.net |

In Vitro Enzyme Functional Assays and Biochemical Studies

The biological activities of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine derivatives are often rooted in their ability to interact with and modulate the function of specific enzymes. In vitro functional assays have been crucial in elucidating these mechanisms.

Several studies have identified pyrazole derivatives as potent enzyme inhibitors. For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to exhibit potent inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B), with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Compound 10e from this series displayed inhibitory activity against all four kinases, suggesting its potential as a multi-targeted inhibitor. nih.gov

The anti-inflammatory properties of some pyrazole derivatives have been linked to their inhibition of enzymes in the arachidonic acid pathway. Pyrazoline derivatives have been studied for their ability to inhibit lipoxygenase (LOX), a key enzyme in the biosynthesis of leukotrienes. nih.gov One compound, 2g, emerged as the most potent LOX inhibitor with an IC₅₀ value of 80 µM. nih.gov Other pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Additionally, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as reversible and non-competitive inhibitors of amine oxidases. researchgate.net

Table 3: Enzyme Inhibition by Selected 1-Phenyl-1H-Pyrazole Derivatives

| Compound Class | Target Enzyme(s) | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles | JAK2, JAK3, Aurora A, Aurora B | 0.057 µM - 0.939 µM (for compound 10e) | nih.gov |

| Pyrazoline derivative (2g) | Lipoxygenase (LOX) | 80 µM | nih.gov |

| 4-Thiazolyl pyrazolyl derivatives | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Potent inhibition noted, specific IC₅₀ values vary. | nih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Amine Oxidases | Reversible, non-competitive inhibition with low I₅₀ values. | researchgate.net |

Immunomodulatory and Anti-Inflammatory Investigations

Derivatives based on the 1-phenyl-1H-pyrazole structure have been extensively investigated for their potential to modulate the immune system and exert anti-inflammatory effects. These studies often involve assessing their ability to inhibit the production of pro-inflammatory mediators and their effect on inflammatory pathways.

A series of N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines was synthesized and evaluated for anti-inflammatory activity. Compound 3d from this series demonstrated a powerful anti-inflammatory profile with an IC₅₀ value of 0.06289 µmol/ml in an in vitro assay. researchgate.net Another study focused on 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which were found to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model, an in vivo test that reflects in vitro anti-inflammatory potential. nih.gov

The mechanism behind these anti-inflammatory effects often involves the inhibition of key inflammatory cytokines. For instance, certain 3,5-diaryl pyrazole derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are central to the inflammatory response. nih.gov The ability of these compounds to suppress such a broad range of inflammatory markers underscores their potential as therapeutic agents for inflammatory conditions.

Table 4: Anti-Inflammatory Activity of Selected 1-Phenyl-1H-Pyrazole Derivatives

| Compound Series | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines | In vitro anti-inflammatory assay | Compound 3d showed potent activity (IC₅₀ = 0.06289 µmol/ml). | researchgate.net |

| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamides | Carrageenan-induced rat paw edema | All synthesized compounds were found to be potent anti-inflammatory agents. | nih.gov |

| 3,5-Diaryl pyrazole derivatives | Cytokine inhibition assays | Compounds inhibited TNF-α and IL-6 production. | nih.gov |

| Ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one and pyrazole analogs | Carrageenan-induced rat paw edema | Compound 2a was found to be the most potent. | nih.gov |

Antioxidant Capacity and Reactive Oxygen Species Scavenging

The ability of 1-phenyl-1H-pyrazole derivatives to counteract oxidative stress by scavenging reactive oxygen species (ROS) has been a significant area of research. Oxidative stress is implicated in numerous diseases, making antioxidant capacity a desirable therapeutic property.

Various assays have been employed to quantify the antioxidant potential of these compounds. Phenyl-pyrazolone derivatives, for example, have been characterized as effective scavengers of oxygen-free radicals. mdpi.com Their antioxidant activity was confirmed using electron paramagnetic resonance (EPR)-based assays that measure the scavenging of stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the trapping of methoxy (B1213986) radicals. mdpi.com Similarly, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also demonstrated potent radical scavenging activity against DPPH. nih.gov

The N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines, which also showed anti-inflammatory effects, were found to possess good to potent antioxidant activity, with IC₅₀ values ranging from 0.066737 to 0.134787 µmol/ml in a DPPH assay. researchgate.net Furthermore, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride, an analogue of the drug Edaravone, displayed pronounced antioxidant activity in multiple assays, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) tests. mdpi.com These findings highlight the significant potential of the 1-phenyl-1H-pyrazole scaffold for developing agents that can mitigate oxidative damage.

Table 5: Antioxidant Activity of Selected 1-Phenyl-1H-Pyrazole Derivatives

| Compound Class | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| Phenyl-pyrazolone derivatives | DPPH, DMPO (EPR-based) | Acted as scavengers of oxygen free radicals. | mdpi.com |

| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines | DPPH | Good to potent antioxidant effect (IC₅₀ = 0.066737-0.134787 µmol/ml). | researchgate.net |

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH | Potent radical scavenging activity. | nih.gov |

| 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride | ABTS, FRAP, ORAC | Pronounced antioxidant activity. | mdpi.com |

Computational Chemistry and Advanced Molecular Modeling for Pyrazole Amine Discovery

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of pyrazole-amine scaffolds at the electronic level. eurasianjournals.com Methods like Density Functional Theory (DFT) are widely used to elucidate the electronic structure, molecular orbital energies, and reactivity of these compounds. eurasianjournals.comeurasianjournals.com

Key Applications and Findings:

Molecular Geometry and Stability: DFT calculations can predict the most stable three-dimensional conformation of pyrazole (B372694) derivatives, which is crucial for understanding how they interact with biological targets. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic band gap. A smaller gap often suggests higher reactivity. These calculations help in understanding charge transfer within the molecule and its potential to engage in interactions with protein residues. tandfonline.com

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity are derived from quantum calculations to predict the reactive sites of the molecule. This information is invaluable for understanding metabolic pathways and potential off-target interactions. tandfonline.com

For instance, studies on pyrazole derivatives have utilized DFT to analyze their geometric characteristics, stability, and electronic properties, providing a foundational understanding for further drug design. researchgate.net

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. eurasianjournals.com For pyrazole-amine compounds, this method is instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity. nih.gov

Process and Insights:

Target Preparation: A high-resolution 3D structure of the target protein (e.g., a kinase, enzyme, or receptor) is obtained from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the pyrazole-amine derivative is generated and optimized for charge and geometry.

Docking Simulation: Software like AutoDock or Glide is used to fit the ligand into the active site of the protein, exploring various possible conformations and orientations. nih.gov

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as:

Hydrogen Bonds: Crucial for anchoring the ligand within the active site.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein.

Studies on various pyrazole analogs have successfully used molecular docking to predict binding modes within targets like Polo-like kinase 1 (PLK1) and human carbonic anhydrase, revealing critical amino acid residues involved in the interaction. nih.govnih.gov For example, docking studies of pyrazole derivatives in the active site of RET kinase have shown consistent hydrophobic and hydrogen-bond interactions, validating the stability of the ligand's conformation. nih.gov

| Software/Tool | Application in Pyrazole-Amine Discovery |

| GAUSSIAN | Performing DFT calculations for electronic structure analysis. researchgate.net |

| AutoDock/Glide | Predicting binding modes and affinities in molecular docking studies. nih.gov |

| Gromacs | Conducting molecular dynamics simulations to assess complex stability. nih.gov |

| SYBYL-X | Developing 3D-QSAR models like CoMFA and CoMSIA. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. eurasianjournals.comeurasianjournals.com MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational flexibility of both the ligand and the protein. eurasianjournals.comnih.gov

Key Contributions of MD Simulations:

Stability Assessment: By simulating the movement of atoms over nanoseconds, MD can confirm whether a docked ligand remains stably bound within the active site. This is often measured by calculating the root-mean-square deviation (RMSD) of the ligand's position over time. researchgate.net

Conformational Changes: MD can reveal subtle changes in the protein's conformation upon ligand binding, a phenomenon known as "induced fit."

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. nih.gov

In studies of pyrazole-containing compounds, MD simulations have been used to validate docking results, showing that the ligand maintains key interactions and remains stable in the binding pocket of its target enzyme. researchgate.netdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org For a class of compounds like pyrazole-amines, QSAR can predict the activity of newly designed analogs before they are synthesized. ej-chem.org

Methodology and Application:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for a set of pyrazole derivatives with known biological activities.

Model Building: Statistical methods are used to create an equation that links these descriptors to the observed activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize regions where steric, electrostatic, or other properties are favorable or unfavorable for activity. nih.gov These maps provide intuitive guidance for chemists to design more potent molecules. QSAR models have been successfully developed for pyrazole derivatives to predict their efficacy as anticancer and anti-inflammatory agents. researchgate.netijsdr.org

Virtual Screening for Novel Scaffolds and Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. fiu.edunih.gov This approach is highly effective for identifying novel pyrazole-amine scaffolds with potential therapeutic activity.

Types of Virtual Screening:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a large database of compounds against the 3D structure of a biological target. It is particularly useful when the target structure is known. For example, a virtual screen of hundreds of thousands of small molecules led to the identification of a pyrazole scaffold as a proteasome inhibitor. fiu.edunih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of known active ligands as a template to find other compounds with similar properties (e.g., shape, pharmacophore).

High-Throughput Virtual Screening (HTVS) has been employed to analyze thousands of pyrazole compounds from databases like PubChem to identify potential inhibitors for targets like cyclin-dependent kinase 8 (CDK8). researchgate.netchemmethod.com

De Novo Drug Design Methodologies

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. These methods can be used to generate entirely new pyrazole-amine derivatives with optimized binding characteristics.

Common Approaches:

Fragment-Based Growth: Small molecular fragments are docked into the active site, and promising fragments are then computationally grown or linked together to form a complete molecule.

Algorithmic Generation: Algorithms build molecules atom-by-atom within the constraints of the binding pocket, ensuring a good fit and favorable interactions.

While specific examples of de novo design for 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine are not documented, the principles are widely applied in drug discovery to explore novel chemical space and design ligands with high specificity and affinity for their targets.

Design and Synthesis of Advanced Analogues and Hybrid Scaffolds

Lead Optimization Strategies through Rational Design

Rational drug design is a cornerstone of modern medicinal chemistry, guiding the modification of a lead compound, such as 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine, to improve its biological activity. This process relies on understanding the structure-activity relationships (SAR) that dictate the molecule's interaction with its biological target. nih.gov For pyrazole-based scaffolds, SAR studies have revealed key structural requirements for potent biological activity. nih.gov

Optimization strategies for the this compound scaffold would involve systematic modifications at several key positions:

The N1-Phenyl Ring: Substitutions on this ring can significantly influence the compound's electronic and steric properties. Introducing electron-donating or electron-withdrawing groups can modulate the pyrazole (B372694) ring's reactivity and binding interactions. For instance, in a series of 1,3-diarylpyrazoles, modifications at this position were explored to assess their impact on cytotoxicity and antiparasitic activity.

The C4-Propylamine Side Chain: The length and branching of the alkyl chain, as well as the basicity of the terminal amine, are critical for target engagement. Altering the linker between the pyrazole core and the amine can optimize the spatial orientation of these key functional groups.

The Pyrazole Core: While often the central scaffold, the pyrazole ring itself can be substituted to fine-tune activity and properties like metabolic stability.

A common approach in rational design is to create a focused library of analogues where each of these positions is systematically varied. The biological evaluation of these compounds then provides a detailed SAR map, guiding further optimization efforts. For example, studies on pyrazole-based kinase inhibitors have shown that constraining flexible parts of a molecule can lead to increased potency. mdpi.com

Bioisosteric Replacements in Pyrazole-Amine Structures

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in lead optimization. acs.orgnih.gov This strategy can be applied to the this compound structure to improve its physicochemical and pharmacokinetic profiles, such as solubility, metabolic stability, and toxicity, without compromising its primary biological function. acs.orgnih.gov

Key Bioisosteric Replacement Strategies:

Replacement of the Pyrazole Ring: The pyrazole moiety itself can be replaced with other five-membered heterocycles. Studies have successfully designed thiazoles, triazoles, and imidazoles as bioisosteres for the 1,5-diarylpyrazole motif, demonstrating that these alternative scaffolds can maintain and sometimes improve biological activity and selectivity. acs.orgnih.gov

Replacement of the N1-Phenyl Ring: The phenyl group is a common site for oxidative metabolism. Replacing it with other aromatic or non-aromatic rings can enhance metabolic stability and modulate lipophilicity. acs.orgnih.gov Common bioisosteres for a phenyl ring include pyridyl, pyrimidinyl, thiophene, and even saturated bicyclic systems like bicyclo[1.1.1]pentane. acs.orgtandfonline.comcambridgemedchemconsulting.com These replacements can lead to improved solubility, reduced plasma protein binding, and altered potential for off-target effects. acs.orgnih.gov

Replacement of the Amine Group: The primary amine of the propylamine (B44156) side chain can be replaced with other functional groups to alter its hydrogen bonding capacity and basicity. For example, small heterocycles can sometimes serve as bioisosteres for amide or amine functionalities.

The following table outlines potential bioisosteric replacements for different moieties within the this compound structure.

| Original Moiety | Potential Bioisosteric Replacements | Potential Benefits |

| Pyrazole Ring | Imidazole, Triazole, Thiazole, Oxadiazole | Altered electronic properties, improved metabolic stability, novel intellectual property |

| Phenyl Ring | Pyridine, Pyrimidine (B1678525), Thiophene, Furan, Bicyclo[1.1.1]pentane | Enhanced solubility, reduced lipophilicity, blocked metabolic pathways, improved ADME properties |

| Propyl Linker | Cyclopropyl, Ethynyl, Ethenyl | Conformational restriction, altered spatial orientation |

| Amine Group | Hydroxylamine, Small heterocycles | Modulated basicity (pKa), altered hydrogen bonding patterns |

Development of Hybrid Molecules with Complementary Pharmacophores

Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule. This strategy aims to create novel compounds with enhanced affinity, improved selectivity, or a dual mode of action by engaging with multiple biological targets or different binding sites on a single target. nih.govacs.org The this compound scaffold is an ideal candidate for creating such hybrid molecules.

Commonly used pharmacophores that have been successfully hybridized with a pyrazole core include:

Benzimidazole (B57391): The fusion of pyrazole and benzimidazole motifs has led to the synthesis of hybrids with significant anti-inflammatory and antioxidant activities. acs.orgnih.govnih.gov A general synthetic route involves the Knoevenagel condensation between a pyrazole-carbaldehyde and a benzimidazolyl acetonitrile (B52724). nih.gov

Pyrimidine: Pyrazole-pyrimidine hybrids have been designed and synthesized, showing promise as antimicrobial agents. nih.govacs.org These are often synthesized by reacting a pyrazole-chalcone intermediate with reagents like urea, thiourea, or guanidine. nih.govacs.org